molecular formula C23H22N2O3 B12677855 N,N'-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) CAS No. 93918-39-9

N,N'-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide)

Cat. No.: B12677855
CAS No.: 93918-39-9
M. Wt: 374.4 g/mol
InChI Key: QYKZXBPGFIZINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) is a bis-acetamide derivative featuring a hydroxyphenylmethylene core connecting two 4,1-phenylene groups. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity from the hydroxyl group and rigidity from the aromatic backbone.

Properties

CAS No.

93918-39-9

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-[4-[(4-acetamidophenyl)-hydroxy-phenylmethyl]phenyl]acetamide

InChI

InChI=1S/C23H22N2O3/c1-16(26)24-21-12-8-19(9-13-21)23(28,18-6-4-3-5-7-18)20-10-14-22(15-11-20)25-17(2)27/h3-15,28H,1-2H3,(H,24,26)(H,25,27)

InChI Key

QYKZXBPGFIZINQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)NC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) typically involves the reaction of hydroxybenzaldehyde with 4,4’-diaminodiphenylmethane in the presence of acetic anhydride. The reaction proceeds through a condensation mechanism, forming the desired bis(acetamide) product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amine derivatives.

    Substitution: The phenylene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) involves its interaction with molecular targets and pathways. In biological systems, it may act as a molecular chaperone, stabilizing specific proteins and preventing their aggregation. This property is particularly relevant in the context of prion diseases, where protein misfolding and aggregation play a critical role. The compound’s ability to enhance hepatocyte functions and promote differentiation of induced pluripotent stem cells toward a mature phenotype has also been noted .

Comparison with Similar Compounds

Comparison with Structural Analogs

Representative Compounds:
Compound Name Central Linker Substituents Synthesis Yield Reference
N,N′-((4-Nitrophenyl)methylene)bis(2-(4-chlorophenyl)acetamide) (40) Methylene 4-Nitro, 4-chloro 90%
N,N′-([cyclohexylmethylene]di-4,1-phenylene)bis(2-[1-pyrrolidinyl]acetamide) Cyclohexylmethylene Pyrrolidinyl Not reported
N,N′-(Oxydi-4,1-phenylene)diacetamide Oxy None Not reported
Acedapsone (Bis(4-acetamidophenyl)sulfone) Sulfonyl None Not reported
N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide)(44) Methylene 4-Chloro, 4-trifluoromethyl Not reported

Physicochemical Properties

  • Hydroxyphenylmethylene Derivatives : The hydroxyl group enhances solubility in polar solvents and may improve binding to biological targets via hydrogen bonding.
  • Medical Chaperone (Cyclohexylmethylene Derivative) : Demonstrated blood-brain barrier (BBB) penetration in PET studies, critical for treating prion diseases .
  • Sulfonyl and Oxy Linkers : Acedapsone (sulfonyl) exhibits higher thermal stability due to strong S=O bonds, while oxy-linked derivatives (e.g., N,N′-(Oxydi-4,1-phenylene)diacetamide) show flexibility but lower metabolic resistance .
Anti-Prion Activity

The cyclohexylmethylene derivative (N,N′-([cyclohexylmethylene]di-4,1-phenylene)bis(2-[1-pyrrolidinyl]acetamide)) acts as a medical chaperone, inhibiting PrP aggregation and extending survival in prion-infected models. Its pyrrolidinyl side chains may enhance binding to α-helical regions of prion proteins .

Antiviral Potential
Antimicrobial and Antiparasitic Effects

Chloro-substituted analogs (e.g., Compound 44) with trifluoromethyl groups show promise in lead optimization studies, likely due to enhanced lipophilicity and membrane penetration .

Stability and Toxicity

  • Nitro Derivatives : Compounds like 40 may pose toxicity risks due to nitro group metabolism into reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.